Cas no 2137555-64-5 (Cyclopentanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-ethyl-4,4-dimethyl-)

Cyclopentanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-ethyl-4,4-dimethyl- structure
2137555-64-5 structure
Product name:Cyclopentanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-ethyl-4,4-dimethyl-
CAS No:2137555-64-5
MF:C15H27NO4
Molecular Weight:285.379184961319
CID:5293698

Cyclopentanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-ethyl-4,4-dimethyl- 化学的及び物理的性質

名前と識別子

    • Cyclopentanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-ethyl-4,4-dimethyl-
    • インチ: 1S/C15H27NO4/c1-7-15(11(17)18)9-14(5,6)8-10(15)16-12(19)20-13(2,3)4/h10H,7-9H2,1-6H3,(H,16,19)(H,17,18)
    • InChIKey: IORDQHDEVXLJAS-UHFFFAOYSA-N
    • SMILES: C1(CC)(C(O)=O)CC(C)(C)CC1NC(OC(C)(C)C)=O

Cyclopentanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-ethyl-4,4-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-790467-5.0g
2-{[(tert-butoxy)carbonyl]amino}-1-ethyl-4,4-dimethylcyclopentane-1-carboxylic acid
2137555-64-5 95%
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Enamine
EN300-790467-10.0g
2-{[(tert-butoxy)carbonyl]amino}-1-ethyl-4,4-dimethylcyclopentane-1-carboxylic acid
2137555-64-5 95%
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$6144.0 2024-05-22
Enamine
EN300-790467-0.5g
2-{[(tert-butoxy)carbonyl]amino}-1-ethyl-4,4-dimethylcyclopentane-1-carboxylic acid
2137555-64-5 95%
0.5g
$1372.0 2024-05-22
Enamine
EN300-790467-0.25g
2-{[(tert-butoxy)carbonyl]amino}-1-ethyl-4,4-dimethylcyclopentane-1-carboxylic acid
2137555-64-5 95%
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$1315.0 2024-05-22
Enamine
EN300-790467-0.05g
2-{[(tert-butoxy)carbonyl]amino}-1-ethyl-4,4-dimethylcyclopentane-1-carboxylic acid
2137555-64-5 95%
0.05g
$1200.0 2024-05-22
Enamine
EN300-790467-0.1g
2-{[(tert-butoxy)carbonyl]amino}-1-ethyl-4,4-dimethylcyclopentane-1-carboxylic acid
2137555-64-5 95%
0.1g
$1257.0 2024-05-22
Enamine
EN300-790467-1.0g
2-{[(tert-butoxy)carbonyl]amino}-1-ethyl-4,4-dimethylcyclopentane-1-carboxylic acid
2137555-64-5 95%
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Enamine
EN300-790467-2.5g
2-{[(tert-butoxy)carbonyl]amino}-1-ethyl-4,4-dimethylcyclopentane-1-carboxylic acid
2137555-64-5 95%
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Cyclopentanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-ethyl-4,4-dimethyl- 関連文献

Cyclopentanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-ethyl-4,4-dimethyl-に関する追加情報

Introduction to Cyclopentanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-ethyl-4,4-dimethyl- and Its Significance in Modern Chemical Biology

The compound with the CAS number 2137555-64-5, identified as Cyclopentanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-ethyl-4,4-dimethyl-, represents a fascinating molecule in the realm of chemical biology. This intricate structure, featuring a cyclopentanecarboxylate backbone modified with a protected amino group and specific alkyl substituents, has garnered attention due to its potential applications in pharmaceutical research and synthetic chemistry. The unique combination of functional groups makes it a versatile intermediate for the development of novel bioactive molecules.

In recent years, the field of medicinal chemistry has seen significant advancements in the design and synthesis of heterocyclic compounds. Among these, derivatives of cyclopentanecarboxylic acid have been extensively studied for their structural diversity and biological activity. The presence of the (1,1-dimethylethoxy)carbonyl (DMB) group in the molecule serves as a crucial protecting group for the amino function, allowing for selective modifications during synthetic pathways. This feature is particularly valuable in multi-step syntheses where regioselectivity and stability are paramount.

The 1-ethyl-4,4-dimethyl substituents further enhance the compound's complexity and reactivity. These groups contribute to steric hindrance, which can influence both the compound's solubility and its interactions with biological targets. Such structural elements are often employed to modulate pharmacokinetic properties, ensuring improved bioavailability and reduced toxicity. The dimethyl substitution at the fourth carbon of the cyclopane ring adds another layer of conformational flexibility, enabling the molecule to adopt multiple binding modes within biological systems.

Recent research has highlighted the importance of cycloalkane-based scaffolds in drug discovery. Compounds like Cyclopentanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-ethyl-4,4-dimethyl- have been explored for their potential in inhibiting various enzymatic pathways associated with metabolic diseases and cancer. The carboxylate moiety at the terminus of the cyclopane ring can serve as a hydrogen bond acceptor, crucial for binding to protein targets. Additionally, the protected amino group can be deprotected under specific conditions to introduce further functionalization or to explore its role in biological interactions.

The synthesis of this compound involves a series of well-established organic reactions, including condensation reactions, protection-deprotection strategies, and selective alkylation. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been utilized to construct the desired framework efficiently. These methods not only improve yield but also enhance scalability, making it feasible for industrial applications in drug manufacturing.

In terms of biological activity, preliminary studies suggest that derivatives of this compound may exhibit potent effects on enzymes involved in inflammation and signal transduction pathways. The structural motif is reminiscent of known bioactive molecules that have shown promise in preclinical trials. Further investigation into its pharmacological profile could uncover novel therapeutic opportunities. The ability to modify various functional groups within this framework allows chemists to fine-tune its properties for specific applications.

The role of computational chemistry in understanding molecular interactions cannot be overstated. Molecular modeling studies have been instrumental in predicting how Cyclopentanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-ethyl-4,4-dimethyl- might interact with biological targets. These simulations help identify key binding residues and optimize lead structures before experimental validation. Such integrative approaches are becoming standard practice in modern drug discovery pipelines.

The environmental impact of chemical synthesis is also a critical consideration today. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic methods and solvent-free reactions are being explored as alternatives to traditional approaches. By incorporating sustainable practices into drug development, researchers aim to produce compounds like Cyclopentanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-ethyl-4,4-dimethyl-* more efficiently while minimizing ecological footprints.

Future directions in this field may involve exploring analogs of this compound with different substituents or employing biocatalytic methods for their synthesis. The growing interest in enzyme-mediated reactions could lead to novel pathways for constructing complex molecules with high precision. As our understanding of biochemical pathways deepens, so does the potential for discovering new therapeutic agents derived from such versatile building blocks.

In conclusion,Cyclopentanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-ethyl-4,4-dimethyl-* stands as a testament to the ingenuity of modern chemical biology. Its intricate structure offers numerous possibilities for further exploration in both academic research and industrial applications. By leveraging cutting-edge synthetic techniques and computational tools, researchers continue to push the boundaries of what is possible, paving the way for innovative solutions in medicine and beyond.

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